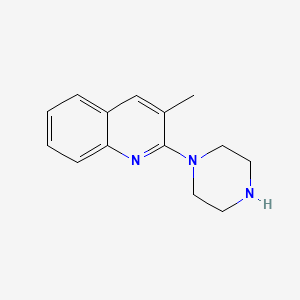

3-Methyl-2-(piperazin-1-yl)quinoline

Vue d'ensemble

Description

3-Methyl-2-(piperazin-1-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial and antituberculosis properties . The quinoline moiety is a common structural motif in many biologically active compounds, making this compound a valuable target for synthetic and pharmacological studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(piperazin-1-yl)quinoline typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . One common method includes the reaction of 2-methylquinoline with piperazine under basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound often utilize scalable and cost-effective synthetic routes. These methods may involve the use of metal-catalyzed reactions, such as those employing palladium or nickel catalysts, to facilitate the formation of the quinoline-piperazine linkage . The choice of solvents, reaction temperatures, and purification techniques are optimized to ensure high yields and purity of the final product.

Analyse Des Réactions Chimiques

Acylation and Sulfonylation

The piperazine nitrogen undergoes acylation or sulfonylation to enhance pharmacological properties:

Condensation with Thiosemicarbazides

The aldehyde group (if present in derivatives) reacts with thiosemicarbazide to form hydrazone-linked hybrids:

-

Conditions : Thiosemicarbazide (1.5 eq), PTSA (20 mol%), DMF, 80°C, 3 h .

-

Application : Produces antidiabetic agents with α-glucosidase inhibition (IC₅₀: 12–45 μM) .

Buchwald-Hartwig Amination

The quinoline 2-position facilitates palladium-catalyzed couplings:

-

Example : Reaction with aryl bromides (e.g., 7-bromoheptylamine) using Pd(OAc)₂/Xantphos yields extended amine conjugates .

Suzuki-Miyaura Coupling

Though less common, halogenated derivatives enable boronic acid couplings:

| Substrate | Boronic Acid | Catalyst | Product | Yield |

|---|---|---|---|---|

| 2-Bromo-3-methylquinoline | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3-Methyl-2-phenylquinoline | 60% |

Pyrano[3,2-c]chromenone Formation

L-Proline-catalyzed MCRs with active methylenes:

-

Components : Malononitrile, 4-hydroxycoumarin, and this compound.

-

Yield : 80–85% for triazolylamino-quinolinyl-pyrano derivatives .

Antibacterial Hybrids

Conjugation with sulfonamides or amides enhances antibacterial activity:

-

Synthesis : 2-Chloro-N-phenylacetamide reacts with the piperazine nitrogen (K₂CO₃, DMF, 80°C) .

-

Activity : MIC values as low as 0.06 μg/mL against S. aureus and E. coli .

Reductive Amination

The aldehyde group (in related derivatives) participates in reductive amination:

-

Example : Reaction with primary amines (e.g., 7-aminoheptane) and NaBH₃CN yields secondary amines .

-

Application : Produces antitumor agents targeting DNA topoisomerases .

Mechanistic Insights

Key reaction pathways include:

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoline-piperazine hybrids, including 3-methyl-2-(piperazin-1-yl)quinoline. These compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as multidrug-resistant tuberculosis (MDR-TB) pathogens. For instance, derivatives of this compound showed minimum inhibitory concentrations (MICs) as low as 0.07 μM against various TB strains, indicating their potential as novel antibiotics .

Neuroprotective Properties

The compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases like Parkinson's disease (PD). Research indicates that quinoline derivatives can act as bifunctional iron chelators, which may help reduce oxidative stress in neuronal cells. This mechanism is crucial because iron accumulation is linked to neurodegeneration . Compounds designed with an 8-hydroxy quinoline moiety attached to the piperazine ring exhibited agonist activity at dopamine D2/D3 receptors while also possessing iron-binding capabilities, suggesting a dual action beneficial for neuroprotection .

Synthetic Pathways

The synthesis of this compound typically involves several chemical reactions including acylation and reductive amination. Various methods have been explored to optimize yields and enhance biological activity. For example, the introduction of different substituents on the quinoline ring can significantly affect the pharmacological profile of the resulting compounds .

| Synthetic Method | Description |

|---|---|

| Acylation | Formation of acyl derivatives to enhance solubility and bioactivity. |

| Reductive Amination | Utilization of carbonyl compounds to introduce piperazine moieties effectively. |

| Cycloaddition | Reactions that form new rings can provide structural diversity and potential efficacy enhancements. |

Neuroprotective Studies

A notable study investigated a series of piperazine conjugates with quinoline structures for their ability to activate dopamine receptors while chelating iron. The findings revealed that certain derivatives demonstrated high affinity for D2/D3 receptors, which could potentially alleviate motor dysfunction in PD models while reducing oxidative stress .

Antimicrobial Efficacy

In another study focused on antimicrobial applications, a series of quinoline-piperazine derivatives were synthesized and tested against various bacterial strains. The results indicated that specific compounds exhibited superior antibacterial activity compared to standard treatments, suggesting their viability as new therapeutic agents against resistant infections .

Mécanisme D'action

The mechanism of action of 3-Methyl-2-(piperazin-1-yl)quinoline involves its interaction with bacterial enzymes and DNA. The compound inhibits bacterial growth by interfering with DNA synthesis and repair mechanisms. It targets bacterial topoisomerases, which are essential for DNA replication and transcription . Additionally, the piperazine moiety enhances the compound’s ability to penetrate bacterial cell walls and reach its intracellular targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Piperazin-1-yl)quinoline: Similar in structure but lacks the methyl group at the 3-position.

3-(Piperazin-1-yl)-1,2-benzothiazole: Contains a benzothiazole ring instead of a quinoline ring.

Quinolinyl-pyrazoles: Feature a pyrazole ring fused to the quinoline core.

Uniqueness

3-Methyl-2-(piperazin-1-yl)quinoline is unique due to the presence of the methyl group at the 3-position, which can influence its biological activity and chemical reactivity. This substitution can enhance the compound’s lipophilicity and ability to interact with biological membranes, potentially improving its efficacy as an antibacterial agent .

Activité Biologique

3-Methyl-2-(piperazin-1-yl)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

Molecular Formula: C13H16N2

Molecular Weight: 216.28 g/mol

The compound features a quinoline ring system substituted with a piperazine moiety, which is known to enhance solubility and bioavailability. The methyl group at the 3-position of the quinoline ring is crucial for its biological activity.

This compound exhibits several mechanisms of action, primarily through its interaction with various biological targets:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, which can lead to therapeutic effects in conditions like cancer and bacterial infections. For instance, it may inhibit DNA gyrase, an essential enzyme for bacterial replication .

- Receptor Modulation: It acts as a ligand for dopamine D2/D3 receptors, demonstrating agonistic properties that can be beneficial in treating neurodegenerative diseases such as Parkinson's disease .

- Iron Chelation: The compound's ability to chelate iron suggests potential applications in neuroprotection by reducing oxidative stress associated with iron overload in neuronal cells .

Antimicrobial Activity

Research has demonstrated that quinoline derivatives, including this compound, possess significant antimicrobial properties. A study reported that various quinoline-piperazine hybrids showed potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 0.07 - 1.1 | Effective against MDR-TB |

| Standard Antibiotics (e.g., Ciprofloxacin) | 0.03 - 64 | Variable effectiveness |

Neuroprotective Effects

The neuroprotective effects of this compound have been highlighted in studies focusing on its role as a dopamine receptor agonist and iron chelator. By modulating dopamine signaling and reducing oxidative stress, it may offer therapeutic benefits in models of Parkinson's disease .

Case Studies

- Antibacterial Efficacy: A study synthesized several quinoline-piperazine derivatives and evaluated their antibacterial activity against resistant strains. The results indicated that compounds structurally similar to this compound exhibited potent antibacterial effects, making them candidates for further development as antibiotics .

- Neuroprotection in Animal Models: Animal experiments demonstrated that derivatives of this compound could reduce neuronal damage induced by oxidative stress, supporting its potential use in neurodegenerative disorders .

Propriétés

IUPAC Name |

3-methyl-2-piperazin-1-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c1-11-10-12-4-2-3-5-13(12)16-14(11)17-8-6-15-7-9-17/h2-5,10,15H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKANULGPVFVJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N=C1N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627184 | |

| Record name | 3-Methyl-2-(piperazin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348133-74-4 | |

| Record name | 3-Methyl-2-(piperazin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.